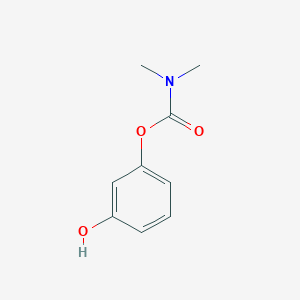

3-Hydroxyphenyl dimethylcarbamate

Description

3-Hydroxyphenyl dimethylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a hydroxyl group at the 3-position and a dimethylcarbamate moiety. Carbamates are widely studied for their pharmacological and agrochemical applications due to their stability and ability to interact with biological targets such as enzymes and receptors. This compound’s structure allows for hydrogen bonding via the hydroxyl group and hydrophobic interactions through the dimethylcarbamate group, making it a versatile scaffold in drug design .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19g/mol |

IUPAC Name |

(3-hydroxyphenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,1-2H3 |

InChI Key |

STRCXPVJWRQIOQ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)O |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (3-Hydroxyphenyl)carbamate

- Structure : Differs by having an ethyl ester (C₂H₅) instead of dimethyl groups.

- Molecular Weight: 181.19 g/mol (C₉H₁₁NO₃).

- Properties : Higher lipophilicity (logP ~1.8) compared to dimethylcarbamate derivatives, influencing membrane permeability.

- Applications : Metabolite of the herbicide desmedipham; used in agrochemical research .

- Synthesis: Prepared via reaction of 3-aminophenol with ethyl chloroformate, yielding 47–52% .

Methyl (3-Hydroxyphenyl)-carbamate

- Structure : Methyl ester substituent.

- Molecular Weight: 167.16 g/mol (C₈H₉NO₃).

- Properties : Lower molecular weight and higher water solubility compared to ethyl and dimethyl analogs.

- Safety : Classified under CLP regulations (GHS warning label: H315, H319) .

- Applications : Intermediate in synthesis of anticholinesterase agents .

3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate

- Structure: Contains a dimethylaminoethyl side chain on the phenyl ring.

- Molecular Weight : 236.31 g/mol (C₁₃H₂₀N₂O₂).

- Properties : Enhanced basicity due to the tertiary amine; logD ~1.5 at pH 7.4.

- Applications : Rivastigmine analog with acetylcholinesterase inhibitory activity; used in neurodegenerative disease research .

Benzyl (3-Benzyl-5-hydroxyphenyl)carbamate (3d)

- Structure : Benzyl ester and benzyl substituent on the phenyl ring.

- Molecular Weight: 334.14 g/mol (C₂₁H₂₀NO₃).

- Properties : High lipophilicity (logP ~3.2) and melting point (124–125°C).

- Biological Activity : Demonstrated antitubercular activity (MIC: 2.5 µM against M. tuberculosis) .

Physicochemical and Pharmacological Data Table

Key Structural and Functional Insights

- Substituent Effects :

- Biological Activity :

- Anticholinesterase Activity : this compound derivatives show IC₅₀ values <10 nM for acetylcholinesterase inhibition, outperforming ethyl analogs .

- Antimicrobial Potency : Carbamates with bulky substituents (e.g., 3d) exhibit superior activity against M. tuberculosis compared to simpler derivatives .

Preparation Methods

Reaction Mechanism and Optimization

The dominant industrial method involves reacting diaryl carbonates with dimethylamine to form aryl dimethylcarbamates, followed by nucleophilic substitution with 3-dimethylaminophenol. For example, bis(4-nitrophenyl) carbonate reacts with dimethylamine in toluene at 10–25°C, producing 4-nitrophenyl dimethylcarbamate (91.8% yield, 96.5% purity). This intermediate subsequently undergoes base-mediated transesterification with 3-dimethylaminophenol in refluxing toluene (100–125°C), yielding the target compound in 88–96% isolated yield.

Key parameters include:

-

Solvent selection : Toluene minimizes side reactions due to its non-polarity and high boiling point.

-

Base stoichiometry : Potassium hydroxide (1.4–1.6 equivalents relative to aryl carbamate) ensures complete deprotonation of 3-dimethylaminophenol.

-

Temperature control : Maintaining reflux temperatures (100–110°C) prevents oligomerization of intermediates.

Dimethylcarbamoyl Chloride Route

Carbamoylation of Substituted Phenols

An alternative pathway employs dimethylcarbamoyl chloride and electron-deficient phenols (e.g., 4-nitrophenol). The reaction proceeds via nucleophilic acyl substitution:

-

4-Nitrophenol (40 g), dimethylcarbamoyl chloride (1.2 equivalents), and KOH (1.5 equivalents) react in toluene at 80–100°C.

-

The resulting 4-nitrophenyl dimethylcarbamate is isolated by recrystallization (91% yield).

-

Transesterification with 3-dimethylaminophenol under basic conditions yields the final product (75–85% yield).

Advantages and Limitations

-

Purity : The absence of diaryl carbonate byproducts improves HPLC purity to >99%.

-

Scalability : Requires stoichiometric base, increasing waste generation compared to carbonate routes.

-

Substrate scope : Electron-withdrawing groups (e.g., nitro) on the phenol enhance reaction rates by activating the aryl oxide intermediate.

Zinc Chloride-Catalyzed Carbamate Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.